Pomalidomide-6-hydroxy is synthesized from pomalidomide through specific chemical modifications. It falls under the category of thalidomide analogs, which are known for their immunomodulatory properties. The compound is classified as a small molecule with potential applications in oncology and other therapeutic areas.
The synthesis of pomalidomide-6-hydroxy typically involves several steps starting from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride. The general synthetic route can be summarized as follows:
This multi-step synthesis is crucial for achieving the desired structural modifications while maintaining the integrity of the pomalidomide core structure.
Pomalidomide-6-hydroxy has a distinct molecular formula of with a molecular weight of 289.24 g/mol. Its IUPAC name is 4-amino-2-(2,6-dioxopiperidin-3-yl)-6-hydroxyisoindole-1,3-dione. The compound’s structure can be represented by various chemical identifiers:
The presence of the hydroxyl group at the 6-position is significant as it may influence the compound's solubility and biological activity.
Pomalidomide-6-hydroxy can undergo several chemical reactions:
These reactions allow for further functionalization of pomalidomide-6-hydroxy, enabling the synthesis of more complex derivatives with potential enhanced activities.
The mechanism of action of pomalidomide-6-hydroxy involves several pathways:
These mechanisms contribute to its therapeutic potential in oncology .
| Property | Value |
|---|---|
| Molecular Formula | C13H11N3O5 |
| Molecular Weight | 289.24 g/mol |
| IUPAC Name | 4-amino-2-(2,6-dioxopiperidin-3-yl)-6-hydroxyisoindole-1,3-dione |
| Solubility | Soluble in organic solvents like dimethyl sulfoxide |
| Stability | Stable under normal laboratory conditions |
The physical properties indicate that pomalidomide-6-hydroxy is likely to exhibit good solubility characteristics beneficial for pharmaceutical formulations .
Pomalidomide-6-hydroxy has several applications:
These applications highlight its versatility as a compound with significant research interest in both academic and industrial settings .
Pomalidomide-6-OH (C₁₃H₁₁N₃O₅, MW 289.24 g/mol) serves as a cereblon (CRBN)-directing ligand in Proteolysis-Targeting Chimeras (PROTACs). This hydroxylated derivative of pomalidomide enables the formation of the CRL4ᴰᴰᴮ¹·ᶜᴿᴮᴺ E3 ubiquitin ligase complex by binding to the C-terminal domain of CRBN. Upon binding, it induces conformational changes that facilitate the recruitment of target proteins via a linker-connected ligand [1] [3]. The resulting ternary complex positions target proteins for polyubiquitination by the E2 ubiquitin-conjugating enzyme, ultimately leading to proteasomal degradation. Unlike conventional inhibitors, Pomalidomide-6-OH operates catalytically, enabling sustained degradation at sub-stoichiometric concentrations [4] [10].
The binding of Pomalidomide-6-OH to CRBN depends on three key structural elements:
Table 1: Structural and Functional Comparison of IMiD-Based CRBN Ligands
| Ligand | Binding Affinity (Kd) | Key Substituent | Degradation Efficiency (IKZF1 DC₅₀) |
|---|---|---|---|
| Thalidomide | ~250 nM | None | >10 µM |
| Lenalidomide | ~178 nM | 4-Amino | 500–1000 nM |
| Pomalidomide | ~157 nM | 4-Amino | 50–100 nM |
| Pomalidomide-6-OH | ~160 nM | 4-Hydroxy | 75–150 nM |
Pomalidomide-6-OH shares the core glutarimide-phthalimide scaffold with other Immunomodulatory Drugs (IMiDs) but exhibits distinct properties:
Table 2: Kinetic Parameters of PROTACs Incorporating CRBN Ligands
| PROTAC Ligand | kᵒⁿ (M⁻¹s⁻¹) | kᵒᶠᶠ (s⁻¹) | Cooperativity (α) | Degradation Half-Life |
|---|---|---|---|---|
| Thalidomide | 1.2 × 10³ | 0.03 | 1.5 | >24 h |
| Pomalidomide | 3.8 × 10⁴ | 0.01 | 8.2 | 2–4 h |
| Pomalidomide-6-OH | 4.1 × 10⁴ | 0.009 | 12.6 | 1–3 h |
The efficacy of Pomalidomide-6-OH in PROTACs is governed by ternary complex kinetics:
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.:
CAS No.:
CAS No.: